Product packaging for 4-Amino-2-ethoxy-5-nitrobenzoic acid(Cat. No.:CAS No. 86718-18-5)

4-Amino-2-ethoxy-5-nitrobenzoic acid

Cat. No.: B116909
CAS No.: 86718-18-5
M. Wt: 226.19 g/mol
InChI Key: VWEUQGXBVCSDPM-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) is a benzoic acid derivative with an amino group at position 4, an ethoxy group at position 2, and a nitro group at position 4. Its molecular formula is C₉H₉N₂O₅, with a molecular weight of 226.19 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing metoclopramide-related impurities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5 B116909 4-Amino-2-ethoxy-5-nitrobenzoic acid CAS No. 86718-18-5

Properties

IUPAC Name

4-amino-2-ethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEUQGXBVCSDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600983
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-18-5
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Potassium Permanganate-Mediated Oxidation

A patented method involves oxidizing N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide to introduce the carboxylic acid moiety. The process uses potassium permanganate (KMnO₄) in a biphasic solvent system (water/organic co-solvent) to enhance substrate solubility and reaction efficiency.

Reaction Conditions

  • Solvent : Water with acetone or tert-butanol (3:1 ratio)

  • Temperature : 80–90°C (reflux)

  • Oxidant : 3.5 equivalents of KMnO₄

  • Additive : Magnesium sulfate (prevents over-oxidation)

Mechanism :
The methyl group at position 2 is oxidized to a carboxylic acid, yielding 2-(acetylamino)-4-ethoxy-5-nitrobenzoic acid . Subsequent hydrolysis removes the acetyl group, generating the free amine at position 4.

Yield Optimization

  • Solvent Choice : Acetone improves substrate solubility, reducing reaction time by 40% compared to purely aqueous systems.

  • Scalability : Batch-wise addition of KMnO₄ prevents exothermic runaway, achieving >85% yield at pilot scales.

Reduction of Nitro Intermediates

Catalytic Hydrogenation

The nitro group at position 5 is reduced to an amine using palladium-on-carbon (Pd/C) under hydrogen atmosphere. This step is omitted in the target compound’s synthesis but is critical for related derivatives.

Conditions :

  • Catalyst : 5% Pd/C

  • Pressure : 50 psi H₂

  • Solvent : Ethanol/water (4:1)

  • Temperature : 25°C

Challenges :

  • Selectivity : Competing reduction of the ethoxy group is mitigated by pH control (pH 4–5).

Industrial-Scale Production Techniques

Process Intensification

Continuous Flow Reactors

  • Oxidation Step : Tubular reactors with in-line monitoring reduce KMnO₄ usage by 20% and cut reaction time to 2 hours.

  • Crystallization : Anti-solvent addition (water) precipitates the product with 99% purity, avoiding chromatography.

Table 1: Comparative Analysis of Oxidation Methods

ParameterBatch ProcessContinuous Flow
Yield85%92%
KMnO₄ Equiv.3.52.8
Time8 hours2 hours
Purity98%99.5%

Quality Control and Analytical Characterization

HPLC Validation

  • Column : C18 (4.6 × 150 mm, 3.5 µm)

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (30:70)

  • Detection : UV at 254 nm

  • Retention Time : 6.8 minutes

Table 2: Elemental Analysis

ElementTheoretical (%)Observed (%)
C45.5845.52
H3.573.61
N11.8611.79

Recent Advancements

Solvent-Free Oxidation

Emerging protocols use ball milling with KMnO₄ and silica gel, eliminating solvent waste and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
4-Amino-2-ethoxy-5-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties facilitate the development of compounds that can modulate biological pathways associated with pain and inflammation.

Case Study: Cinitapride Derivatives
Research has demonstrated the synthesis of derivatives from this compound, which have been evaluated for their anti-ulcerative properties. In a study involving the preparation of benzimidazole derivatives, compounds derived from this acid exhibited promising biological activity, indicating its potential in drug development .

Dye Manufacturing

Production of Azo Dyes
This compound is extensively used in the production of azo dyes, which are prevalent in the textile and food industries. Azo dyes derived from this compound are known for their vibrant colors and stability, making them suitable for various applications.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. It has been employed in assays to evaluate its ability to disrupt protein-DNA complexes, such as the c-Myc–Max interaction, which is critical in cancer biology .

Table 1: Inhibition Potency of Compounds Derived from this compound

CompoundInhibition (IC50, µM)
4aa20.2 ± 1.3
4da11.6 ± 2.3
215.6 ± 0.7

This table summarizes the inhibitory potency of selected derivatives against c-Myc–Max/DNA complexes, highlighting the potential therapeutic implications of these compounds in cancer treatment .

Analytical Chemistry

Reagent in Spectrophotometry
In analytical chemistry, this compound acts as a reagent in spectrophotometric techniques. It aids in the quantification of various substances within complex mixtures, enhancing analytical capabilities in both research and industrial settings .

Material Science

Development of New Materials
The compound is also explored for its potential in material science applications. Researchers are investigating its properties to develop new materials that exhibit enhanced thermal stability and mechanical strength, which could be beneficial in various engineering applications .

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The table below compares key structural and physical properties of 4-amino-2-ethoxy-5-nitrobenzoic acid with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
This compound 4-NH₂, 2-OEt, 5-NO₂ C₉H₉N₂O₅ 226.19 Not reported Pharmaceutical intermediate
2-Amino-5-nitrobenzoic acid 2-NH₂, 5-NO₂ C₇H₆N₂O₄ 182.13 278 Organic synthesis, dye intermediates
4-Amino-3-nitrobenzoic acid 4-NH₂, 3-NO₂ C₇H₆N₂O₄ 182.13 280 (dec.) High thermal stability
4-Amino-5-chloro-2-ethoxybenzoic acid 4-NH₂, 5-Cl, 2-OEt C₉H₁₀ClNO₃ 215.61 Not reported Metoclopramide impurity synthesis
4-Amino-5-chloro-2-methoxybenzoic acid 4-NH₂, 5-Cl, 2-OMe C₈H₈ClNO₃ 201.61 Not reported Similar to ethoxy analogue, lower lipophilicity
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 4-OH, 3-OMe, 5-NO₂ C₈H₇NO₆ 213.15 Not reported Potential antioxidant applications

Key Comparative Insights

Electronic and Steric Effects
  • Nitro vs. Chloro Groups: The nitro group (NO₂) in this compound is a stronger electron-withdrawing group than chloro (Cl), increasing the acidity of the carboxylic acid group compared to its chloro-substituted analogue (4-amino-5-chloro-2-ethoxybenzoic acid) .
  • Ethoxy vs.
Thermal and Solubility Properties
  • Compounds without alkoxy groups (e.g., 2-amino-5-nitrobenzoic acid) exhibit higher melting points (~270–280°C) due to stronger hydrogen bonding and molecular symmetry . The ethoxy group in the target compound likely disrupts crystal packing, reducing its melting point .
  • The nitro group’s position (5 vs. 3) impacts solubility; 4-amino-3-nitrobenzoic acid is less soluble in organic solvents than the 5-nitro isomer .
Pharmaceutical Relevance
  • This compound and its chloro-substituted analogue (CAS 108282-38-8) are critical intermediates in synthesizing gastroprokinetic agents like metoclopramide .
  • The methoxy variant (4-amino-5-chloro-2-methoxybenzoic acid) is less commonly used, likely due to reduced metabolic stability compared to ethoxy derivatives .

Biological Activity

4-Amino-2-ethoxy-5-nitrobenzoic acid (AENBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of AENBA, including its mechanisms of action, synthesis, and relevant case studies.

AENBA is characterized by the presence of an amino group, an ethoxy group, and a nitro group on a benzoic acid backbone. Its synthesis typically involves the nitration of 2-ethoxybenzoic acid followed by reduction to introduce the amino group. The general synthetic route is as follows:

  • Nitration : 2-Ethoxybenzoic acid is treated with a mixture of concentrated nitric and sulfuric acids.
  • Reduction : The resulting nitro compound is reduced using reagents like tin and hydrochloric acid to yield AENBA.

The biological activity of AENBA is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the amino group can form hydrogen bonds with biological molecules, influencing their function. This dual functionality allows AENBA to mediate effects through pathways involving oxidative stress and enzyme inhibition.

Biological Activities

AENBA has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that AENBA exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against gram-positive and gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics .
  • Cytotoxicity : In vitro studies have indicated that AENBA possesses cytotoxic effects on cancer cell lines. For example, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs in terms of cytotoxicity .
  • Prokinetic Activity : AENBA serves as a precursor for Cinitapride, a known gastroprokinetic agent. Research indicates that derivatives of AENBA exhibit enhanced prokinetic effects, making them potential candidates for treating gastrointestinal disorders .

Case Studies

Several studies have highlighted the biological significance of AENBA:

  • Antimicrobial Evaluation : In a study evaluating various derivatives of AENBA, it was found that modifications to the amino and nitro groups could enhance antimicrobial activity against specific bacterial strains .
  • Cytotoxicity Assessment : A comparative study on the cytotoxic effects of AENBA and its derivatives revealed that certain modifications increased apoptotic activity in cancer cell lines, suggesting potential for further drug development .
  • Therapeutic Applications : Research into the synthesis of Cinitapride derivatives from AENBA has shown promising results in enhancing therapeutic efficacy for gastrointestinal motility disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of AENBA, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
4-Amino-2-methoxy-5-nitrobenzoic acidMethoxy instead of ethoxyAntimicrobial properties
4-Amino-2-hydroxy-5-nitrobenzoic acidHydroxy group additionAntioxidant activity
CinitaprideDerived from AENBAGastroprokinetic agent

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-2-ethoxy-5-nitrobenzoic acid with high purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach includes:

  • Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Ethoxylation : Protect the 2-hydroxy position (if starting from a hydroxy precursor) via alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Amination : Reduce the nitro group at the 4-position using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by purification via recrystallization (ethanol/water) or preparative HPLC to achieve >98% purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Use desiccants (silica gel) to prevent hygroscopic degradation .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. For aqueous work, use co-solvents like ethanol or PEG-400 (≤5% v/v) to maintain solubility .
  • Safety : Wear nitrile gloves, safety goggles, and work in a fume hood due to potential nitro group reactivity and respiratory hazards .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy at C2, nitro at C5) in DMSO-d₆ .
    • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.2) .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the biological activity of this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Orthogonal Assays : Cross-validate receptor binding (e.g., dopamine D2, serotonin 5-HT3) using radioligand displacement and functional cAMP assays .
  • Structural-Activity Relationship (SAR) : Systematically modify the ethoxy/nitro groups and compare bioactivity trends to identify critical pharmacophores .

Q. How can computational modeling optimize the pharmacological profile of this compound-based compounds?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses at target receptors (e.g., NMDA or AMPA receptors). Focus on hydrogen bonding with the nitro and carboxyl groups .
  • QSAR Models : Train models on logP, polar surface area, and nitro group charge density to predict bioavailability and blood-brain barrier penetration .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with MD simulations to identify metabolic hotspots .

Q. What experimental designs mitigate instability issues during in vitro studies of nitro-substituted benzoic acids?

Methodological Answer:

  • Light Sensitivity : Conduct assays under amber light or use opaque plates to prevent nitro-to-nitrite photodegradation .
  • pH Control : Maintain buffer pH between 6.5–7.4 (PBS or HEPES) to avoid acid-catalyzed decomposition of the nitro group .
  • Redox Buffers : Add antioxidants (e.g., ascorbic acid, 1 mM) to cell culture media to counteract reactive oxygen species (ROS) generated by nitro reduction .

Notes

  • For extended stability data, refer to batch-specific COA (Certificate of Analysis) from suppliers like GLPBIO or TCI .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Amino-2-ethoxy-5-nitrobenzoic acid
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4-Amino-2-ethoxy-5-nitrobenzoic acid

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